[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]
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Overview
Description
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diethane-2,1-diyl backbone with imino and carbamate functional groups attached to 3-methylphenyl rings. Its intricate structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with diethanolamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C, and the reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in appropriate solvents.
Major Products Formed
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted carbamate or imino derivatives.
Scientific Research Applications
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] involves its interaction with molecular targets through its functional groups. The imino and carbamate groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparison with Similar Compounds
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] can be compared with similar compounds such as:
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
These compounds share structural similarities but differ in the substitution pattern on the phenyl rings. The unique substitution pattern in [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] imparts distinct chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
17683-86-2 |
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Molecular Formula |
C27H31N3O4 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[3-methyl-N-[2-[(3-methylphenyl)carbamoyloxy]ethyl]anilino]ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O4/c1-20-7-4-10-23(17-20)28-26(31)33-15-13-30(25-12-6-9-22(3)19-25)14-16-34-27(32)29-24-11-5-8-21(2)18-24/h4-12,17-19H,13-16H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
BATCCYXILYYZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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